N,N',N''-Tricyclohexyl-1-methylsilanetriamine
Overview
Description
N,N',N''-Tricyclohexyl-1-methylsilanetriamine (TMS) is a versatile and widely used organic compound in the field of organic synthesis. It is a colorless liquid with a boiling point of 135°C and a melting point of -15°C. TMS is a highly reactive reagent, and it is used in a variety of organic reactions, such as Grignard reactions, Wittig reactions, and the synthesis of organosilicon compounds. TMS is also used as a catalyst in the synthesis of organic compounds.
Scientific Research Applications
Synthesis of Heterocyclic Compounds : It is used in the preparation of heterocyclic compounds like 1-methyltriazoles, which have applications in medicinal chemistry, particularly in the synthesis of drugs like the “anti-AIDS” drug AZT (Rowe, 1975).
Solid-State NMR Characterization : In the field of material science, it aids in the synthesis and characterization of polysiloxane-immobilized amine ligands and their metal complexes, offering insights into the structure of these compounds (Yang et al., 1997).
Catalysis in CO2 Reduction : It plays a role in copper-catalyzed reactions for the reductive functionalization of CO2, demonstrating the importance of ligand choice in directing the reaction towards N-formylation or N-methylation (Li et al., 2018).
Chromatographic Techniques : This compound is significant in chromatographic techniques for the determination of carbamate insecticides, illustrating its role in analytical chemistry (Krause, 1979).
Dehydrochlorination Reactions : It is involved in dehydrochlorination reactions, as seen in the reaction of N,N-Bis(silatranylmethyl)methylamine with chloroform (Lazareva & Lazarev, 2011).
Catalysis in MOFs : The compound is used in metal-organic frameworks (MOFs) for N-methylation of amines using CO2, showcasing its utility in green chemistry (Zhang et al., 2019).
Organometallic Chemistry : In organometallic chemistry, it is used in the synthesis and study of aluminum complexes and their catalytic activities (Emig et al., 1998).
Synthesis of Silicon Carbide-Silicon Nitride Fibers : It is a precursor in the preparation of silicon carbide-silicon nitride fibers, which have applications in materials science due to their high tensile modulus and strength (Penn et al., 1984).
Mechanism of Action
Target of Action
Methyltris(cyclohexylamino)silane is primarily used as a cross-linking agent and a film-forming agent . Its primary targets are therefore the materials it is intended to cross-link or form films on. These could be various types of surfaces, including metals, plastics, and other materials .
Mode of Action
The compound interacts with its targets through a process known as silanization . This involves the formation of covalent bonds between the silane molecule and the target material, resulting in a stable, cross-linked structure .
Biochemical Pathways
These reactions, which involve the hydrolysis of the silane and subsequent condensation reactions, result in the formation of a stable, cross-linked network .
Pharmacokinetics
It is also stable and easily hydrolyzed .
Result of Action
The primary result of the action of Methyltris(cyclohexylamino)silane is the formation of a stable, cross-linked network on the surface of the target material . This can enhance the properties of the material, for example by improving its resistance to environmental factors .
Action Environment
The action of Methyltris(cyclohexylamino)silane can be influenced by various environmental factors. For instance, the presence of water can trigger the hydrolysis and condensation reactions involved in the silanization process . Additionally, the compound may be hazardous to the environment, and special attention should be given to water bodies .
Properties
IUPAC Name |
N-[bis(cyclohexylamino)-methylsilyl]cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39N3Si/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19/h17-22H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNXAGOHLKHJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](NC1CCCCC1)(NC2CCCCC2)NC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044842 | |
Record name | N,N',N''-Tricyclohexyl-1-methylsilanetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Silanetriamine, N,N',N''-tricyclohexyl-1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15901-40-3 | |
Record name | N,N′,N′′-Tricyclohexyl-1-methylsilanetriamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15901-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyltris(cyclohexylamino)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015901403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanetriamine, N,N',N''-tricyclohexyl-1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N',N''-Tricyclohexyl-1-methylsilanetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N',N''-tricyclohexyl-1-methylsilanetriamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLTRIS(CYCLOHEXYLAMINO)SILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F98U7ZUH8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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